molecular formula C12H10MgO2 B8553578 Magnesium di(phenolate) CAS No. 7721-07-5

Magnesium di(phenolate)

Cat. No. B8553578
CAS RN: 7721-07-5
M. Wt: 210.51 g/mol
InChI Key: KRPXAHXWPZLBKL-UHFFFAOYSA-L
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Patent
US04454357

Procedure details

A mixture of 282 g of phenol and 86 g of magnesium methylate prepared from metallic magnesium and methanol was heated at 70° C. to make a solution, to which 300 ml of n-heptane was added. The mixture was refluxed at 98° C. for 24 hours, then cooled, and evaporated in a rotary evaporator to remove heptane, phenol and methanol, thereby giving 170 g of magnesium phenolate.
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O-].C[O-].[Mg+2:12].[Mg].CO>CCCCCCC>[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg+2:12].[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
282 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
86 g
Type
reactant
Smiles
C[O-].C[O-].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed at 98° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove heptane, phenol and methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.